Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative.
Protection of the Amino Group: The amino group is often protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions can target the pyrazole ring or the thiazole ring.
Substitution: The amino group and the thiazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
- 3-Amino-5-tert-butylpyrazole
Uniqueness
Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate is unique due to its combination of a pyrazole ring, a thiazole ring, and a tert-butyl-protected amino group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-11(2,3)17-9(16)7-6-14-15(8(7)12)10-13-4-5-18-10/h4-6H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPNRYQRAQXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(N=C1)C2=NC=CS2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.